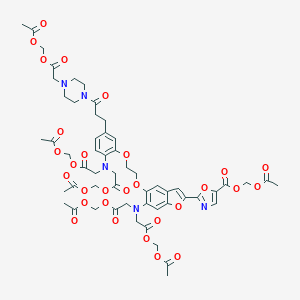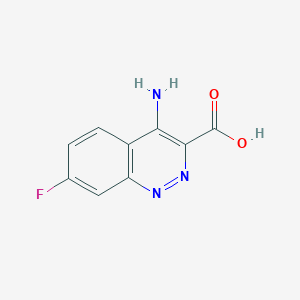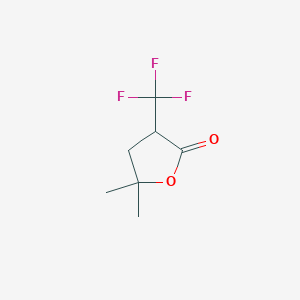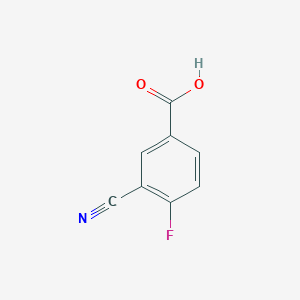
Fura-PE3/AM
説明
Furan derivatives, including those synthesized from furan compounds like Fura-PE3/AM, are significant in the field of polymer chemistry due to their potential as bio-based alternatives to petroleum-derived materials. The focus on furan-containing compounds stems from their sustainable synthesis routes and promising applications in developing environmentally friendly materials.
Synthesis Analysis
A notable approach to synthesizing furan derivatives involves the carboxylation route to furan-2,5-dicarboxylic acid (FDCA), a crucial precursor for producing bio-based polyesters such as poly(ethylene furandicarboxylate) (PEF). This method exploits carbonate-promoted C–H carboxylation, offering a greener alternative by utilizing CO2 and avoiding late-stage oxidation processes (Dick et al., 2017).
Molecular Structure Analysis
The molecular structure of furan-containing polymers like PEF significantly contributes to their remarkable properties. For instance, the asymmetry of the furan ring in PEF leads to better gas barrier properties compared to poly(ethylene terephthalate) (PET), largely due to the polarity introduced by the oxygen atom in the furan ring. This aspect is crucial in enhancing the material's functionality for packaging applications (Sun et al., 2019).
Chemical Reactions and Properties
Furan derivatives engage in various chemical reactions, including cycloadditions and carboxylation, to yield a wide array of functional materials. For example, the synthesis of highly substituted furans can be achieved through reactions of alkynes with α-diazocarbonyls, facilitated by transition metal catalysts, demonstrating the versatility of furan compounds in organic synthesis (Cui et al., 2012).
Physical Properties Analysis
The physical properties of furan-containing polymers, such as PEF, include high tensile modulus and strength, attributed to the rigid molecular structure imparted by the furan ring. These materials exhibit excellent thermal stability and crystallization behavior, making them suitable for a wide range of applications (Knoop et al., 2013).
Chemical Properties Analysis
The chemical properties of furan-based polymers are influenced by their molecular structure, with the furan ring imparting unique characteristics such as enhanced gas barrier properties and biodegradability. This makes furan derivatives attractive for developing sustainable materials with reduced environmental impact (Xie et al., 2019).
科学的研究の応用
カルシウムインジケーター
Fura-PE3/AMは、高親和性で、比率型でUV光励起可能な細胞内カルシウムインジケーターです . このため、デジタルイメージング顕微鏡法に最適です . これは、細胞イオンを検出および画像化するのに使用されます .
非侵襲的細胞内負荷
This compoundのアセトキシメチル(AM)エステル型は、非侵襲的な細胞内負荷に役立ちます . これは、研究者が細胞の正常な機能を阻害することなく、細胞内プロセスを研究することを可能にします .
細胞透過性研究
This compoundは、蛍光カルシウムプローブの細胞透過性エステルです . この特性により、細胞透過性と物質が細胞に出入りするメカニズムを調査する研究に役立ちます .
蛍光顕微鏡
This compoundは、その分光特性により蛍光顕微鏡で使用されます . これはUV光で励起することができ、蛍光を発するため、研究者は特定の細胞プロセスを可視化することができます .
リーク抵抗性研究
作用機序
Target of Action
Fura-PE3/AM is primarily targeted towards calcium ions (Ca2+) in the cell . It is a leak-resistant fluorescent calcium indicator dye , which means it is designed to bind to calcium ions and emit fluorescence. This allows researchers to visualize and measure the concentration of calcium ions in cells.
Mode of Action
This compound operates by binding to calcium ions within the cell . When the dye binds to calcium ions, it undergoes a change in its molecular structure that results in the emission of fluorescence . The intensity of this fluorescence is directly proportional to the concentration of calcium ions present, allowing for the quantification of intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . By providing a means to visualize and measure calcium concentrations, this compound allows researchers to study the role of calcium in these processes and how disruptions in calcium homeostasis may contribute to disease .
Pharmacokinetics
As a cell-permeable compound, it can be assumed that this compound is capable of being absorbed by cells and distributed throughout the intracellular environment where it can bind to calcium ions . Following its use, the compound would likely be metabolized and eventually excreted by the cell .
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to the concentration of calcium ions in the cell . This allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the role of calcium in cellular processes and the pathogenesis of diseases associated with disrupted calcium homeostasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of the fluorescent signal generated by the dye can be affected by the pH of the cellular environment, the presence of other ions, and the temperature . Furthermore, the dye’s ability to accurately measure calcium concentrations can be influenced by the presence of other fluorescent compounds, which could potentially interfere with the measurement of the dye’s fluorescence .
特性
IUPAC Name |
acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAZNAYDEAJZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H63N5O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583191 | |
| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1258.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172890-84-5 | |
| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fura-PE3/AM is a cell-permeant acetoxymethyl ester derivative of Fura-PE3. Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant Fura-PE3 within the cytoplasm [, , ]. Fura-PE3 binds free calcium ions (Ca2+), leading to a change in its fluorescence properties that can be measured to determine intracellular calcium concentration ([Ca2+]i) [, , , ]. This allows researchers to study the dynamics of calcium signaling in various cellular processes.
ANone: While specific details like the molecular formula and weight might be found in manufacturer datasheets, the scientific papers provided do not delve into the precise structural characterization of this compound. The focus remains on its application as a Ca2+ indicator and the biological insights gained from its use.
A: this compound demonstrates robust performance in various cell types and experimental conditions [, , , ]. It has been successfully used in different cell lines, including bovine tracheal smooth muscle cells [], human proximal tubular cells [], and mouse gastric smooth muscle [], highlighting its broad applicability. Information on specific storage and handling conditions for optimal stability is typically available from manufacturers.
A: this compound itself doesn't possess catalytic properties. It functions as a fluorescent indicator, specifically designed to bind free Ca2+ with high affinity and selectivity [, , , ]. This selective binding triggers a change in its fluorescence properties, enabling the measurement of [Ca2+]i changes in response to various stimuli.
ANone: The provided research papers primarily focus on utilizing this compound as an experimental tool to investigate biological processes involving Ca2+ signaling. They do not delve into computational chemistry or modeling aspects related to the compound.
ANone: The provided research articles primarily employ this compound as a tool to study calcium signaling and do not explore SAR studies related to its structure, activity, or selectivity.
ANone: Specific details regarding the stability and formulation of this compound under various conditions are not extensively discussed in the provided research papers. Such information is typically available in manufacturer datasheets and product information.
ANone: The provided research papers focus on the scientific applications of this compound and do not delve into the specifics of SHE regulations. Researchers using this compound should consult relevant safety data sheets and follow appropriate laboratory safety protocols.
A: The provided research primarily utilizes this compound in in vitro cell culture models to study calcium signaling [, , , ]. While the papers do not specifically address its PK/PD properties, they highlight its effectiveness in monitoring intracellular calcium dynamics in response to various stimuli.
ANone: The provided research papers focus on the application of this compound as a calcium indicator and do not discuss any resistance mechanisms or cross-resistance related to its use.
ANone: The research primarily focuses on the scientific applications of this compound and does not provide detailed information on its toxicology and safety profile. Researchers should consult the relevant safety data sheets for comprehensive information.
A: The research papers predominantly employ fluorescence microscopy and calcium imaging techniques to monitor the changes in Fura-PE3 fluorescence upon binding to intracellular Ca2+ [, , , ]. These techniques allow researchers to visualize and quantify real-time changes in [Ca2+]i within cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)


